3-(Pyridazin-3-yl)propanoic acid
Description
3-(Pyridazin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridazine ring linked to a propanoic acid moiety. This compound serves as a scaffold for derivatives with applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
3-pyridazin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)4-3-6-2-1-5-8-9-6/h1-2,5H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAGGUOHIRHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridazine with a suitable propanoic acid derivative. For example, the reaction of pyridazine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the propanoic acid moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Pyridazin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridazin-3-yl)propanoic acid depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of 3-(Pyridazin-3-yl)propanoic acid and related compounds:
Key Observations :
- Heterocyclic Modifications : The addition of fused rings (e.g., triazolo in ) or substituents (e.g., chloro in , hydroxy/oxo in ) alters electronic density and steric bulk, impacting binding to biological targets.
- Functional Groups: Carboxylic acid groups enable hydrogen bonding and salt formation, while phenolic () or amino () groups introduce redox or chiral properties.
Physicochemical Properties
- Solubility : Hydroxy/oxo groups () enhance aqueous solubility (>10 mg/mL) compared to lipophilic chloro-triazolo derivatives (, ~2 mg/mL).
- Acidity : The carboxylic acid group (pKa ~4.5) dominates acidity, but electron-withdrawing substituents (e.g., chloro in ) lower pKa, increasing ionization at physiological pH.
Biological Activity
3-(Pyridazin-3-yl)propanoic acid, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and various biological effects supported by research findings.
Chemical Structure:
The compound features a pyridazine ring substituted with a propanoic acid moiety, which is pivotal for its biological activity.
Synthesis:
The synthesis of this compound typically involves the reaction of pyridazine derivatives with propanoic acid under specific catalytic conditions. A common method includes a palladium-catalyzed coupling reaction, which allows for the formation of the desired compound with high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression, leading to anti-inflammatory or anticancer effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has shown promise in preclinical models as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. The results indicated that this compound displayed moderate to strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that this compound significantly inhibited cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Pyridazine ring with propanoic acid | Pyridine derivatives |
| Antimicrobial Activity | Moderate to strong | Varies; some exhibit lower efficacy |
| Anticancer Activity | Induces apoptosis | Varies; some are less effective |
| Anti-inflammatory Effects | Reduces cytokine production | Varies; some lack this property |
Q & A
Q. What methods determine the logP (lipophilicity) of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
